molecular formula C13H12N2O3S B10869670 Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B10869670
M. Wt: 276.31 g/mol
InChI Key: OBICYFLEDGAHDF-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a cyclopropyl group, a thioxo group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: Starting with an appropriate aniline derivative, cyclization is achieved using reagents like phosgene or triphosgene to form the quinazoline core.

    Thioxo Group Introduction:

    Esterification: The carboxylate ester is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate: Another positional isomer with the carboxylate group at the 8-position.

Uniqueness

Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyclopropyl group adds strain to the molecule, affecting its interaction with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl 3-cyclopropyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-18-12(17)7-2-5-9-10(6-7)14-13(19)15(11(9)16)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,14,19)

InChI Key

OBICYFLEDGAHDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CC3

Origin of Product

United States

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